1-Chloro-2-(octyloxy)naphthalene
Description
1-Chloro-2-(octyloxy)naphthalene is a chlorinated naphthalene derivative featuring a chlorine atom at the 1-position and an octyloxy (-O-C₈H₁₇) group at the 2-position of the naphthalene ring. The compound’s molecular formula is C₁₈H₂₁ClO, with a molecular weight of 288.81 g/mol. The octyloxy substituent enhances lipophilicity and solubility in non-polar solvents, making it suitable for applications in polymer chemistry and materials science, where solubility and controlled aggregation are critical .
Properties
IUPAC Name |
1-chloro-2-octoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO/c1-2-3-4-5-6-9-14-20-17-13-12-15-10-7-8-11-16(15)18(17)19/h7-8,10-13H,2-6,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRWTCZWDFYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=CC=CC=C2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(octyloxy)naphthalene can be synthesized through a multi-step process. One common method involves the alkylation of 1-chloronaphthalene with octanol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(octyloxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The octyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The naphthalene ring can undergo reduction to form dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Scientific Research Applications
1-Chloro-2-(octyloxy)naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cell function and signal transduction pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-(octyloxy)naphthalene involves its interaction with molecular targets and pathways within cells. The compound can modulate signal transduction pathways by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The presence of the octyloxy group distinguishes this compound from other chlorinated naphthalenes. Key comparisons include:
Table 1: Substituent Effects on Solubility and Reactivity
- Solubility: The octyloxy chain in this compound significantly improves solubility in organic solvents compared to shorter-chain analogs like the propargyloxy derivative () or non-polar methyl groups (). This property is critical in polymer synthesis, where solubility prevents aggregation .
- Reactivity : The chlorine atom at position 1 allows for electrophilic substitution, while the octyloxy group directs further reactions to specific ring positions. In contrast, the chloromethyl group in 1-Chloro-6-(chloromethyl)naphthalene () enables nucleophilic substitution, broadening its utility in cross-coupling reactions.
Table 2: Toxicity Profiles of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
